Thalidomide-5'-O-C4-alkyne
Description
Thalidomide-5'-O-C4-alkyne (CAS: 2226301-11-5) is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation. It integrates three critical components:
- E3 ligase ligand: Derived from thalidomide, it recruits cereblon (CRBN) E3 ubiquitin ligase.
- Linker: A C4 alkyl chain (butynyl group) providing spatial flexibility.
- Functional group: Terminal alkyne (-C≡CH) enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation to target ligands.
Its molecular formula is C₁₉H₁₈N₂O₅ (MW: 354.36), with ≥95% purity and stability under refrigeration .
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-hex-5-ynoxyisoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-4-5-10-26-12-6-7-13-14(11-12)19(25)21(18(13)24)15-8-9-16(22)20-17(15)23/h1,6-7,11,15H,3-5,8-10H2,(H,20,22,23) |
InChI Key |
RWZKHMQPAABLBB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Thalidomide-5’-O-C4-alkyne involves several steps, starting with the preparation of thalidomide itself. Thalidomide is synthesized through a series of reactions, including the condensation of phthalic anhydride with glutamic acid, followed by cyclization to form the final product . The alkyne functional group is then introduced through a reaction with an appropriate alkyne reagent under specific conditions. Industrial production methods for Thalidomide-5’-O-C4-alkyne typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thalidomide-5’-O-C4-alkyne undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thalidomide-5’-O-C4-alkyne can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-5’-O-C4-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-C4-alkyne involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation. This process leads to the selective degradation of specific proteins within cells, which can have therapeutic effects in various diseases .
Comparison with Similar Compounds
Thalidomide-5'-piperidine HCl (CAS: 2636798-56-4)
- Structure : Replaces the alkyne with a piperidine ring.
- Molecular formula : C₁₈H₂₁ClN₄O₄ (MW: 392.84).
- Key differences :
- The piperidine group introduces basicity (pKa ~11), enhancing solubility in acidic buffers.
- Lacks a click-chemistry handle, limiting conjugation to amine-reactive partners (e.g., NHS esters).
- Applications: Suitable for non-covalent or carbodiimide-mediated conjugation strategies .
Thalidomide-5'-O-C5-OH (CAS: 2222115-93-5)
- Structure : Extends the linker to a C5 chain with a terminal hydroxyl (-OH).
- Molecular formula : C₁₈H₂₀N₂O₆ (MW: 360.36).
- Key differences :
- The hydroxyl group enables esterification or etherification but requires activation for conjugation.
- Longer linker may improve PROTAC flexibility but reduce cell permeability compared to C4 analogs.
- Applications : Used in synthesizing PEGylated derivatives for improved pharmacokinetics .
Thalidomide-O-C5-acid (CAS: 2087490-48-8)
- Structure : C5 linker with a terminal carboxylic acid (-COOH).
- Molecular formula : C₁₉H₂₀N₂O₇ (MW: 388.38).
- Key differences :
- Carboxylic acid allows direct conjugation to amines via EDC/NHS chemistry.
- Higher polarity reduces membrane permeability but enhances aqueous solubility.
- Applications : Ideal for generating stable amide bonds with antibody-drug conjugates (ADCs) .
Thalidomide-O-amido-C4-NH2 hydrochloride (CAS: 2245697-86-1)
- Structure : C4 alkyl chain with an amide bond and terminal amine (-NH₂·HCl).
- Molecular formula : C₁₉H₂₃ClN₄O₆ (MW: 438.86).
- Key differences :
- Amide linker increases metabolic stability compared to ether-linked analogs.
- Terminal amine facilitates conjugation to carboxylates or carbonyls.
- Applications : Used in pH-sensitive prodrugs due to amine protonation in acidic environments .
Thalidomide-O-amido-C4-N3 (CAS: N/A)
Thalidomide-4'-ether-alkylC6-acid (CAS: 2169266-69-5)
- Structure : C6 alkyl chain with a terminal carboxylic acid.
- Molecular formula : C₂₀H₂₄N₂O₇ (MW: 402.40).
- Key differences :
- Extended C6 linker enhances PROTAC reach but may increase off-target effects.
- Acid group supports bioconjugation similar to C5-acid analogs.
- Applications : Optimized for targeting membrane-bound proteins .
Comparative Analysis Table
| Compound | Linker Length | Functional Group | Molecular Weight | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Thalidomide-5'-O-C4-alkyne | C4 | Alkyne | 354.36 | Click chemistry compatibility | Limited aqueous solubility |
| Thalidomide-5'-piperidine | - | Piperidine | 392.84 | Enhanced basic solubility | No click-chemistry handle |
| Thalidomide-5'-O-C5-OH | C5 | Hydroxyl | 360.36 | PEGylation potential | Requires activation for conjugation |
| Thalidomide-O-C5-acid | C5 | Carboxylic acid | 388.38 | Direct amine coupling | Low cell permeability |
| Thalidomide-O-amido-C4-NH2 | C4 | Amine (HCl salt) | 438.86 | Metabolic stability | Requires acidic pH for solubility |
| Thalidomide-O-amido-C4-N3 | C4 | Azide | ~428.4 | Copper-free click chemistry | Limited stability in aqueous buffers |
| Thalidomide-4'-ether-C6-acid | C6 | Carboxylic acid | 402.40 | Targets membrane proteins | Potential off-target effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
